

Theoretical Studies on the Bonding in Iodonium Compounds: A Technical Guide

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Executive Summary: **Iodonium** compounds, a prominent class of hypervalent iodine reagents, are indispensable in modern organic synthesis for their role as aryl-transfer agents and, more recently, as halogen-bonding organocatalysts.[1][2] Their unique reactivity stems from a complex electronic structure that has been the subject of extensive theoretical investigation. This guide provides an in-depth analysis of the bonding in **iodonium** compounds, transitioning from the classical three-center, four-electron (3c-4e) model to the contemporary understanding informed by high-level quantum chemical calculations, which emphasize the roles of s-orbital participation and σ -hole interactions. This document is intended for researchers, scientists, and drug development professionals seeking a detailed theoretical foundation of **iodonium** chemistry.

The Classical View: The Three-Center, Four-Electron (3c-4e) Model

The foundational model for describing the bonding in hypervalent compounds, including $\lambda 3$ -iodanes like diaryl**iodonium** salts, is the three-center, four-electron (3c-4e) bond, first proposed by Pimentel and Rundle.[3][4] This model successfully explains the characteristic T-shaped geometry and the nature of the bonds along the apical-equatorial-apical axis.

In this framework, a single unhybridized p-orbital on the central iodine atom interacts with the orbitals of two ligands (e.g., two carbon atoms in a diaryl**iodonium** salt) arranged in a linear fashion.[3][5] This interaction gives rise to three molecular orbitals:



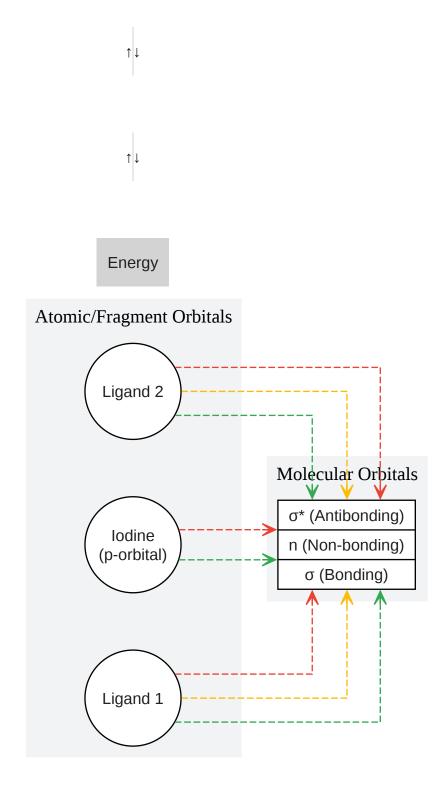




- A bonding orbital (ψ)
- A non-bonding orbital (ψn)
- An anti-bonding orbital (ψ*)

The four valence electrons occupy the bonding and non-bonding orbitals, resulting in a net bond order of 0.5 for each Iodine-Ligand interaction.[3] This leads to bonds that are characteristically longer, weaker, and more polarized than standard two-center, two-electron covalent bonds.[6][7] The non-bonding orbital often shows electron density localized on the more electronegative ligands.[3]





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Figure 1: Molecular orbital diagram for the 3c-4e bond.

Modern Theoretical Refinements



While the 3c-4e model provides a valuable qualitative picture, it is an oversimplification. Modern computational studies, primarily using Density Functional Theory (DFT), have revealed a more nuanced bonding scenario.

The Role of Iodine's s-Orbitals

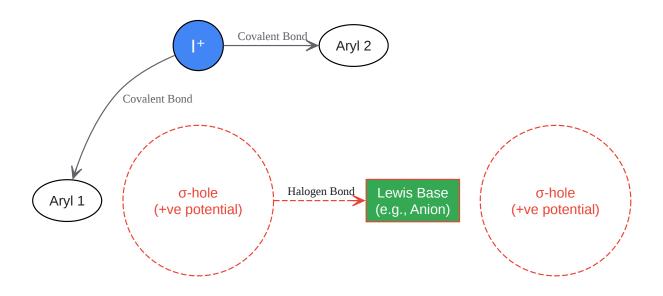
Detailed orbital analysis shows that the traditional view of an unhybridized p-orbital on iodine is not entirely accurate.[5] In diaryliodonium salts, the iodine orbitals involved in bonding to the carbon ligands possess significant s-character, typically ranging from 5.5% to 9.2%.[5] This s-orbital participation, consistent with Bent's rule, causes the C–I–C bond angle to deviate from the idealized 90° (for a pure p-orbital) to more obtuse angles, generally between 91° and 97°. [5] The degree of s-character and the precise bond angle are sensitive to the nature of the counter-anion, which influences the crystal packing and electronic environment of the **iodonium** cation.[5]

Halogen Bonding and the σ -Hole Concept

A pivotal development in understanding **iodonium** compounds is the concept of halogen bonding, driven by the presence of a " σ -hole".[8][9] A σ -hole is a region of positive electrostatic potential located on the outer surface of the iodine atom, directly opposite to the covalent C-I bonds.[9] This electropositive region arises from the anisotropic distribution of electron density around the iodine atom.

Diaryliodonium cations are particularly potent halogen bond donors because the formal positive charge on the iodine atom creates exceptionally strong σ -holes.[10] They can function as biaxial donors, with two distinct σ -holes available for interaction with Lewis bases (anions or neutral electron donors).[11] This interaction is not merely a weak electrostatic attraction but a directional, non-covalent bond that plays a crucial role in the solid-state structure, catalytic activity, and reaction mechanisms of **iodonium** compounds.[1][12]





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Figure 2: Iodonium cation as a halogen bond donor via σ -holes.

Quantitative Data from Theoretical Studies

Computational chemistry provides precise quantitative data on the geometry and electronic structure of **iodonium** compounds. Below is a summary of representative data from DFT calculations and X-ray crystallography.



Compoun d/Salt	Counter- Anion (X ⁻)	C-I-C Angle (°)	I-C Bond Length (Å)	I···X Distance (Å)	lodine s- Character (%)	Referenc e
Diphenylio donium Bromide	Br	91.8	~2.0	~3.0	5.5 - 9.2	[5]
Diphenylio donium Hexafluoro phosphate	PF ₆ -	97.4	~2.0	~3.0	5.5 - 9.2	[5]
Diphenylbr omonium Bromide	Br ⁻	97.0	-	-	-	[5]
Diphenylch loronium Tetrafluoro borate	BF4 ⁻	104.0	-	-	-	[5]
Dimethyl malonate- derived iodonium ylide	-	-	-	-	-	[8]
Symmetric Acyclic Diaryliodon ium Ion	-	-	-	-	-	[10]
Symmetric Cyclic Diaryliodon ium Ion	-	-	-	-	-	[10]
Table 1:						

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Compound Type	σ-Hole Location	Max Electrostatic Potential	Reference
Dimethyl malonate- derived iodonium ylide	Opposite β-dicarbonyl	+0.084 e	[8]
Dimethyl malonate- derived iodonium ylide	Opposite arene	+0.049 e	[8]
Symmetric Acyclic Diaryliodonium Ion	Opposite C-I bonds	+0.18 to +0.19 e	[10]
Symmetric Cyclic Diaryliodonium Ion	Opposite C-I bonds	+0.20 e	[10]
Table 2: Calculated σ-Hole Strengths. The data shows that the positive charge on diaryliodonium ions leads to significantly stronger σ-holes compared to neutral iodonium ylides.			

Computational Methodologies

The theoretical insights discussed are derived from specific computational protocols. Understanding these methods is crucial for evaluating the validity of the results.

Key Methodologies:

- Density Functional Theory (DFT): This is the most widely used quantum chemical method for studying iodonium compounds due to its favorable balance of accuracy and computational cost.[4][5][13][14] Common functionals include M06-2X, B3LYP, and MN12-SX.[4][12][15]
- Basis Sets: For iodine, which is a heavy element, effective core potentials (ECPs) or pseudopotentials (e.g., LANL2DZ, MWB46) are often used to account for relativistic effects,



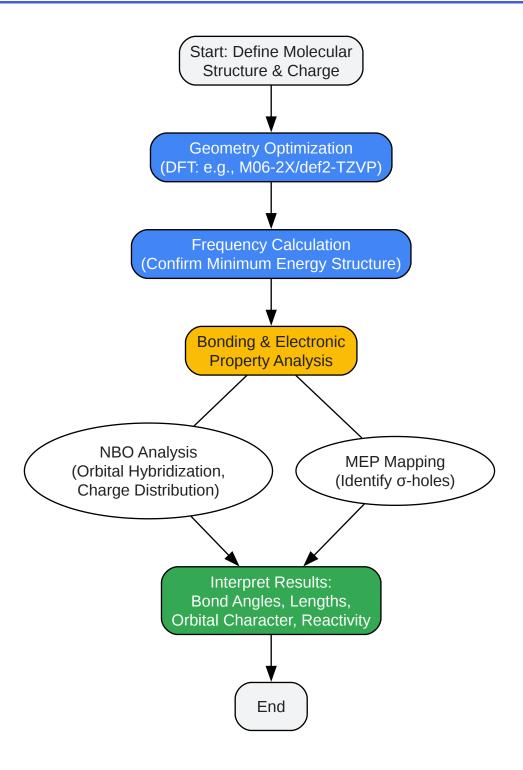




while Pople-style (e.g., 6-31G*) or Dunning-style basis sets are used for lighter atoms.[12] [15]

- Natural Bond Orbital (NBO) Analysis: This post-calculation analysis method is used to
 interpret the DFT wavefunction in terms of localized bonds, lone pairs, and orbital
 hybridizations.[5][8] It is essential for quantifying the s-p character of the bonding orbitals.[5]
- Molecular Electrostatic Potential (MEP) Mapping: MEP surfaces are calculated to visualize and quantify the electron distribution around a molecule.[4][9] This technique is fundamental for identifying and characterizing σ-holes.[9]





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